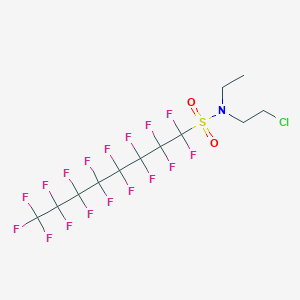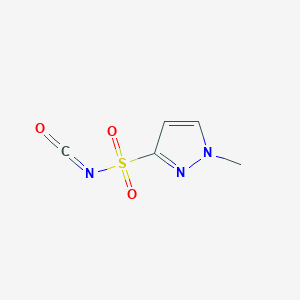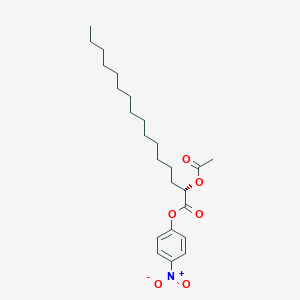
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate, also known as 4-nitrophenyl palmitate, is an ester compound with the molecular formula C22H35NO4. It is commonly used as a substrate in enzymatic assays, particularly for lipase activity. The compound is characterized by its nitrophenyl group attached to a long-chain fatty acid, making it a useful tool in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl (2S)-2-(acetyloxy)hexadecanoate typically involves the esterification of hexadecanoic acid (palmitic acid) with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
- Solvent: Dichloromethane (CH2Cl2)
- Temperature: Room temperature
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by lipases, resulting in the formation of 4-nitrophenol and hexadecanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Lipase enzymes, aqueous buffer solutions, pH 7-8, 37°C.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, organic solvents, room temperature.
Major Products
Hydrolysis: 4-nitrophenol and hexadecanoic acid.
Reduction: 4-aminophenyl (2S)-2-(acetyloxy)hexadecanoate.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzymatic assays to study lipase activity and enzyme kinetics.
Biology: Employed in biochemical assays to investigate lipid metabolism and enzyme function.
Medicine: Utilized in drug discovery and development to screen for lipase inhibitors.
Industry: Applied in the production of detergents and cosmetics where enzymatic activity is crucial.
Mécanisme D'action
The compound exerts its effects primarily through enzymatic hydrolysis. Lipases catalyze the cleavage of the ester bond, releasing 4-nitrophenol and hexadecanoic acid. The released 4-nitrophenol can be quantitatively measured using spectrophotometry, providing insights into enzyme activity and kinetics. The molecular targets include lipase enzymes, and the pathways involved are related to lipid metabolism.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate can be compared with other nitrophenyl esters such as:
4-Nitrophenyl acetate: Used in esterase assays.
4-Nitrophenyl butyrate: Another substrate for lipase activity assays.
4-Nitrophenyl laurate: Used to study medium-chain lipase activity.
The uniqueness of this compound lies in its long-chain fatty acid, making it particularly suitable for studying long-chain lipase activity and lipid metabolism.
Propriétés
Numéro CAS |
88195-83-9 |
|---|---|
Formule moléculaire |
C24H37NO6 |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
(4-nitrophenyl) (2S)-2-acetyloxyhexadecanoate |
InChI |
InChI=1S/C24H37NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30-20(2)26)24(27)31-22-18-16-21(17-19-22)25(28)29/h16-19,23H,3-15H2,1-2H3/t23-/m0/s1 |
Clé InChI |
KCWHXPPGMJZVBU-QHCPKHFHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
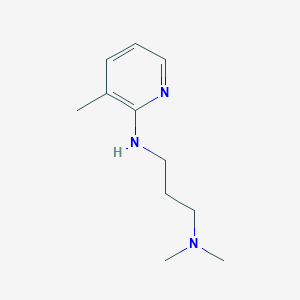
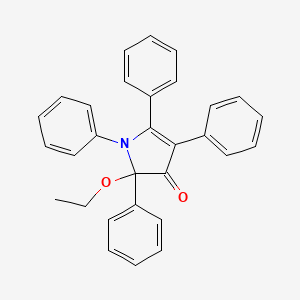
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
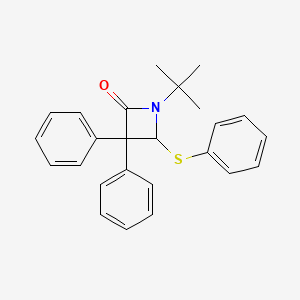
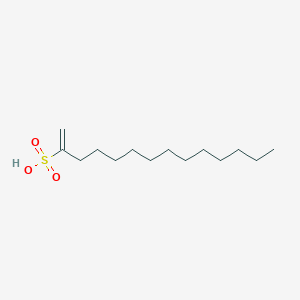
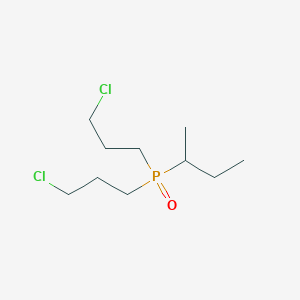
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
